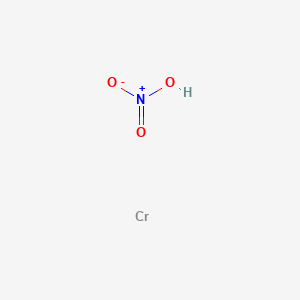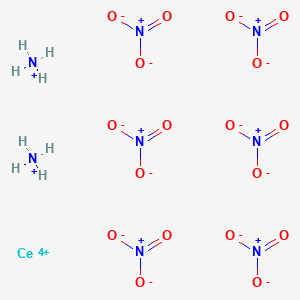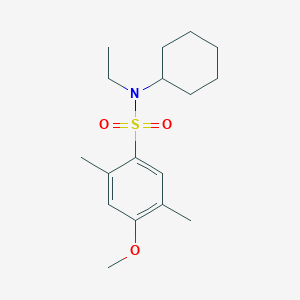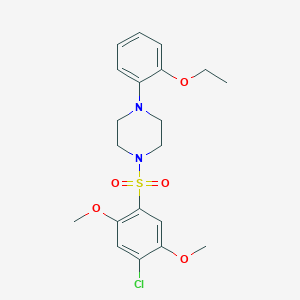
Vinyl glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl glucopyranoside is a carbohydrate derivative that has gained significant attention in scientific research due to its unique properties and potential applications. It is a vinyl glycoside of glucose, which means it contains a glucose molecule attached to a vinyl group. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future applications. In
Mecanismo De Acción
The mechanism of action of vinyl glucopyranoside is not well understood. However, it is believed that the vinyl group plays a crucial role in its biological activity. The vinyl group can undergo various chemical reactions, such as Michael addition and Diels-Alder reaction, which can lead to the formation of covalent bonds with biological molecules. This can alter the biological activity of the molecule and lead to various physiological effects.
Biochemical and Physiological Effects:
Vinyl glucopyranoside has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It can also act as a chemoattractant for immune cells and enhance the uptake of therapeutic drugs by cancer cells. Additionally, vinyl glucopyranoside can interact with various biological molecules, such as enzymes and receptors, and alter their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vinyl glucopyranoside has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for use in various experiments. However, vinyl glucopyranoside has some limitations. It can be difficult to purify and may require multiple purification steps. Additionally, its biological activity can vary depending on the specific application, which can make it challenging to interpret experimental results.
Direcciones Futuras
Vinyl glucopyranoside has several potential future directions in scientific research. It can be used for the synthesis of novel glycosides and carbohydrate-based materials. It can also be used as a tool for studying the biological activity of carbohydrates and their interactions with biological molecules. Additionally, vinyl glucopyranoside can be used for the development of novel therapeutics for cancer and inflammatory diseases.
In conclusion, vinyl glucopyranoside is a carbohydrate derivative that has significant potential in scientific research. Its unique properties and potential applications have led to extensive research in the field. The synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of vinyl glucopyranoside have been discussed in this paper. Further research in this field can lead to the development of novel therapeutics and materials for various applications.
Métodos De Síntesis
Vinyl glucopyranoside can be synthesized using various methods, including the Koenigs-Knorr method, the Mitsunobu reaction, and the Heck reaction. The Koenigs-Knorr method involves the reaction of a glucose derivative with a vinyl halide in the presence of a Lewis acid catalyst. The Mitsunobu reaction involves the reaction of a glucose derivative with a vinyl alcohol in the presence of a phosphine and an azodicarboxylate. The Heck reaction involves the reaction of a glucose derivative with a vinyl halide in the presence of a palladium catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
Vinyl glucopyranoside has several potential applications in scientific research. It can be used as a precursor for the synthesis of various glycosides, including glycolipids, glycoproteins, and glycosylated natural products. It can also be used as a reagent for the synthesis of vinyl glycosides, which are important intermediates in organic synthesis. Additionally, vinyl glucopyranoside can be used as a starting material for the synthesis of carbohydrate-based materials, such as molecularly imprinted polymers and carbohydrate-based nanoparticles.
Propiedades
Número CAS |
10095-76-8 |
|---|---|
Nombre del producto |
Vinyl glucopyranoside |
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-ethenoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h2,4-12H,1,3H2/t4-,5-,6+,7-,8+/m1/s1 |
Clave InChI |
RSDMPVNLUKICCT-CBQIKETKSA-N |
SMILES isomérico |
C=CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
C=COC1C(C(C(C(O1)CO)O)O)O |
Sinónimos |
vinyl D-glucopyranoside vinyl glucopyranoside vinyl-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)






![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)




![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)